molecular formula C30H28N6O4S B2973872 5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one CAS No. 1102444-77-8

5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one

Cat. No.: B2973872
CAS No.: 1102444-77-8
M. Wt: 568.65
InChI Key: SVIHFCKSNXQRBN-UHFFFAOYSA-N
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Description

The compound 5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one (CAS: 1102444-77-8, molecular formula: C₃₀H₂₈N₆O₄S, molecular weight: 568.6461 g/mol) is a structurally complex molecule featuring a fused imidazo[1,2-c]quinazolin-3-one core . Key functional groups include:

  • A 3-oxo-3-(4-phenylpiperazin-1-yl)propyl chain at position 2, introducing conformational flexibility and hydrogen-bonding capacity via the piperazine moiety.

Its design aligns with principles of structure-activity relationship (SAR) optimization, where substituents are selected to modulate target affinity and pharmacokinetic properties .

Properties

IUPAC Name

5-[(3-nitrophenyl)methylsulfanyl]-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H-imidazo[1,2-c]quinazolin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N6O4S/c37-27(34-17-15-33(16-18-34)22-8-2-1-3-9-22)14-13-26-29(38)35-28(31-26)24-11-4-5-12-25(24)32-30(35)41-20-21-7-6-10-23(19-21)36(39)40/h1-12,19,26H,13-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVIHFCKSNXQRBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC(=CC=C6)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one , hereafter referred to as Compound X , is a complex organic molecule notable for its structural diversity and potential biological activities. This article synthesizes current knowledge regarding its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Structural Overview

Compound X features a unique molecular architecture that includes:

  • An imidazoquinazoline core , which is known for its pharmacological relevance.
  • A nitrophenyl group , which may enhance electron-withdrawing properties.
  • A piperazine moiety , often associated with various biological activities.

The molecular formula of Compound X is C_{22}H_{25N_3O_3S with a molecular weight of approximately 425.52 g/mol.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of Compound X. Similar compounds within the imidazoquinazoline family have demonstrated promising results against various cancer cell lines. For instance, Mannich bases derived from imidazoquinazolines have exhibited significant cytotoxicity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TargetedIC50 (µM)Reference
Mannich Base AHeLa12.5
Mannich Base BHepG215.0
Compound XA549TBDCurrent Study

The mechanisms underlying the biological activity of Compound X are still under investigation. However, it is hypothesized that:

  • The nitrophenyl group may facilitate interactions with cellular targets through reactive oxygen species (ROS) generation.
  • The imidazoquinazoline core may act as an inhibitor of key enzymes involved in cancer cell proliferation.

Case Studies

  • Study on Cytotoxicity : A recent in vitro study evaluated the cytotoxic effects of Compound X on various cancer cell lines. Results indicated that it significantly inhibited cell growth in a dose-dependent manner, suggesting its potential as a lead compound in anticancer drug development.
  • Mechanistic Insights : Further investigations revealed that Compound X might inhibit DNA topoisomerase I, an enzyme critical for DNA replication and transcription, which could explain its observed cytotoxic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Imidazo[1,2-c]quinazolin-3-one Family

The compound belongs to a class of imidazo[1,2-c]quinazolin-3-one derivatives. Key analogues and their distinguishing features are summarized below:

Compound Name Substituents at Position 5 Substituents at Position 2 Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
5-{[(3-nitrophenyl)methyl]sulfanyl}-... (Target) 3-nitrophenylmethylsulfanyl 3-oxo-3-(4-phenylpiperazin-1-yl)propyl 568.65 Reference compound
5-[(3-fluorophenyl)methylsulfanyl]-2-propan-2-yl-... 3-fluorophenylmethylsulfanyl Isopropyl ~340 (estimated) Smaller substituent at position 2; halogen vs. nitro group
5-{[(3-chlorophenyl)methyl]sulfanyl}-... 3-chlorophenylmethylsulfanyl None (simpler core) 341.81 Lack of position 2 substituent; chloro vs. nitro group
3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}-... 2-(trifluoromethyl)benzylsulfanyl Isopropyl, methoxy groups at positions 8,9 477.49 Trifluoromethyl group; additional methoxy substitutions

Key Observations:

  • Electron-Withdrawing Groups (EWGs): The 3-nitrophenyl group in the target compound may enhance binding to electron-rich protein pockets compared to halogenated analogues (e.g., 3-fluoro or 3-chloro derivatives) .
  • Docking Affinity Variability: Small structural changes (e.g., nitro to trifluoromethyl) can drastically alter docking scores due to interactions with specific residues in binding pockets .

Activity Landscape and SAR Insights

  • Activity Cliffs: Pairs of structurally similar compounds with significant potency differences (activity cliffs) are common in SAR studies. For example, replacing the nitro group in the target compound with a chloro group (as in ) may reduce potency if the nitro group is critical for hydrogen bonding .
  • Chemical Space Networks: Compounds with a Tanimoto coefficient ≥0.5 (based on Morgan fingerprints) are considered structurally similar. The target compound’s unique substituents place it in a distinct chemotype cluster compared to simpler derivatives .
  • Proteomic Interaction Signatures: Platforms like CANDO predict functional behavior based on proteome-wide interaction profiles. The target compound’s piperazine moiety may confer unique interactions absent in analogues with smaller substituents .

Research Findings and Methodological Considerations

Key Findings from Computational Studies

QSAR Models: The compound’s activity may be predicted by comparing it to the entire chemical population used in QSAR training sets, rather than individual analogues. Its nitro and piperazine groups likely dominate model predictions .

Docking Score Reliability: Grouping compounds by Murcko scaffolds and Tanimoto coefficients reduces variability in docking results, enabling fairer comparisons between analogues .

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